A Comprehensive Technical Guide to the Physicochemical Properties of 12-Acetoxystearic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 12-Acetoxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Acetoxystearic acid, also known as 12-(acetyloxy)octadecanoic acid, is a derivative of stearic acid, a long-chain saturated fatty acid. Its chemical structure, featuring an acetoxy group on the 12th carbon, imparts unique physicochemical characteristics that are of interest in various scientific and industrial applications, including pharmaceuticals, cosmetics, and material sciences. This technical guide provides an in-depth overview of the known physicochemical properties of 12-acetoxystearic acid, detailed experimental protocols for their determination, and a discussion of its potential biological significance.
Physicochemical Properties
The physicochemical properties of 12-acetoxystearic acid are summarized in the tables below. It is important to note that while some experimental data is available for the related compound 12-hydroxystearic acid, specific experimental values for the melting and boiling points of 12-acetoxystearic acid are not readily found in the cited literature. The provided data for 12-acetoxystearic acid is largely based on computational predictions.
Table 1: General and Calculated Physicochemical Properties of 12-Acetoxystearic Acid
| Property | Value | Source |
| Chemical Name | 12-acetoxystearic acid | [1] |
| Synonyms | 12-acetyloxyoctadecanoic Acid, 12-Hydroxystearic acid acetate | [1] |
| CAS Number | 1069-92-7 | [1] |
| Molecular Formula | C₂₀H₃₈O₄ | [1] |
| Molecular Weight | 342.519 g/mol | [1] |
| PSA (Polar Surface Area) | 63.60 Ų | [1] |
| LogP | 5.87410 | [1] |
| XLogP3 | 6.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 18 | [1] |
| Exact Mass | 342.27700969 u | [1] |
| Heavy Atom Count | 24 | [1] |
| Complexity | 315 | [1] |
Table 2: Experimental Physicochemical Properties of the Related Compound 12-Hydroxystearic Acid
| Property | Value | Source |
| Melting Point | 82 °C | [2] |
| Solubility | Soluble in alcohol, ether, chloroform; insoluble in water. | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of fatty acids like 12-acetoxystearic acid are provided below. These are generalized protocols that can be adapted for specific laboratory settings.
Determination of Melting Point (Capillary Method)
This method is suitable for determining the melting point of solid fatty acids.
Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance is observed to melt is recorded as the melting point. For fats and waxes, this is often observed as the point where the substance becomes completely clear or begins to rise in the capillary tube.[3]
Apparatus:
-
Melting point apparatus with a heating block and thermometer or a digital temperature sensor.
-
Capillary tubes (thin-walled glass, sealed at one end).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation: Ensure the 12-acetoxystearic acid sample is dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.[3]
-
Capillary Tube Filling: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of about 2-3 mm in height.[3]
-
Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation: Heat the block at a slow, controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.[3]
-
Melting Point Determination: Observe the sample closely. The melting point is the temperature at which the last solid particle melts. For fatty acids, the "slip point," where the fat column begins to rise in the tube, can also be recorded.[3][4] Record the temperature range from the beginning of melting to the complete liquefaction.
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of 12-acetoxystearic acid in various solvents.
Principle: The solubility of a compound is determined by its ability to form a homogeneous solution with a solvent. For fatty acids, solubility is largely dictated by the polarity of the solvent and the length of the hydrocarbon chain.[5]
Apparatus:
-
Test tubes with stoppers.
-
Vortex mixer.
-
Analytical balance.
-
Pipettes.
-
A range of solvents with varying polarities (e.g., water, ethanol, chloroform, hexane).
Procedure:
-
Qualitative Assessment:
-
Place a small, accurately weighed amount of 12-acetoxystearic acid (e.g., 10 mg) into separate test tubes.
-
Add a fixed volume of each solvent (e.g., 1 mL) to the respective test tubes.[6]
-
Stopper the tubes and vortex them vigorously for a set period (e.g., 1-2 minutes).[6]
-
Allow the tubes to stand and observe for the formation of a clear, homogeneous solution (soluble), a cloudy suspension (partially soluble), or the presence of undissolved solid (insoluble).[6]
-
-
Semi-Quantitative Assessment (Gravimetric Method):
-
Prepare saturated solutions of 12-acetoxystearic acid in the desired solvents by adding an excess of the acid to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully decant or filter a known volume of the supernatant into a pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
-
Weigh the container with the residue. The difference in weight will give the amount of 12-acetoxystearic acid dissolved in that volume of solvent, from which the solubility can be calculated (e.g., in g/100 mL).[7]
-
Biological Activity and Signaling Pathways
While specific signaling pathways for 12-acetoxystearic acid are not extensively documented, the biological activities of related hydroxystearic acids provide valuable insights.
Research on hydroxystearic acid regioisomers has demonstrated that the position of the hydroxyl group along the fatty acid chain can significantly influence their biological effects, such as antiproliferative activity against various human cancer cell lines.[8] For instance, 5-, 7-, and 9-hydroxystearic acids have shown growth inhibitory effects.[8] Although 12-acetoxystearic acid possesses an acetoxy group instead of a hydroxyl group, it is plausible that it could be hydrolyzed in vivo to 12-hydroxystearic acid, which may then exert biological effects.
Furthermore, metabolites of other fatty acids, such as 12-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12-HPETE) and its metabolite 12-keto-5,8,10,14-eicosatetraenoic acid (12-KETE), have been shown to be involved in neuronal signaling, specifically in the histamine response in Aplysia neurons.[9] This suggests that oxidized and modified fatty acids can act as signaling molecules.
The involvement of fatty acids in regulated cell death pathways, such as ferroptosis, is an active area of research.[10] Ferroptosis is an iron-dependent form of cell death driven by lipid peroxidation.[10] Natural bioactive compounds that can modulate lipid metabolism and oxidative stress are being investigated for their potential to regulate ferroptosis.[10] The role of 12-acetoxystearic acid in such pathways remains to be elucidated.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical experimental workflow for determining the key physicochemical properties of a fatty acid like 12-acetoxystearic acid.
Caption: Experimental workflow for physicochemical property determination.
This comprehensive guide provides a foundational understanding of the physicochemical properties of 12-acetoxystearic acid for professionals in research and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
- 1. lookchem.com [lookchem.com]
- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. 2.5. Determination of Fat Melting Point [bio-protocol.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. scienceasia.org [scienceasia.org]
- 8. mdpi.com [mdpi.com]
- 9. Formation and biological activity of 12-ketoeicosatetraenoic acid in the nervous system of Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
